molecular formula C11H16N2O2S B3198706 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 1016507-70-2

2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione

货号: B3198706
CAS 编号: 1016507-70-2
分子量: 240.32 g/mol
InChI 键: VOLCEGNUCYAADY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione (CAS: 1016507-70-2) is a thiazolidine-based organosulfur compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.33 g/mol. Its IUPAC name is 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamine, featuring a thiazolidine ring substituted with a sulfone group (1,1-dione) and a 3-(1-aminoethyl)phenyl moiety . The compound is commercially available as a powder at room temperature and is cataloged under multiple identifiers, including PubChem CID 24688834 and MDL MFCD09806093. Its structural uniqueness lies in the aminoethyl group attached to the phenyl ring, which may enhance solubility and biological interactions compared to simpler thiazolidine derivatives .

属性

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCEGNUCYAADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-Aminoethyl)phenylamine with thiazolidine-1,1-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

相似化合物的比较

Modifications on the Phenyl Ring

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-{3-[1-(Methylamino)ethyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione Methylaminoethyl C₁₂H₁₈N₂O₂S 254.35 1155097-03-2 Enhanced lipophilicity due to methyl group
2-(3-Chlorophenyl)-1lambda6,2-thiazolidine-1,1-dione Chlorine C₉H₁₀ClNO₂S 231.70 71703-12-3 Electron-withdrawing Cl may reduce reactivity
2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride Para-aminoethyl (HCl salt) C₁₁H₁₇ClN₂O₂S 276.78* 1607250-69-0 Improved solubility in aqueous media due to HCl salt

Modifications on the Thiazolidine Ring

Compound Name Thiazolidine Ring Substitution Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione Methyl and aminomethyl groups C₅H₁₂N₂O₂S 164.23 1824465-73-7 Smaller size; potential for CNS targeting
2-(3-Acetylphenyl)-4-methyl-1lambda6,2-thiazolidine-1,1-dione Acetylphenyl and methyl groups C₁₂H₁₅NO₃S 265.32 1502731-71-6 Acetyl group may increase metabolic stability
2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione Fluoropyridinyl substitution C₈H₇FN₂O₂S 214.22 2138035-42-2 Fluorine enhances bioavailability

Physicochemical and Pharmacokinetic Differences

Parameter Target Compound 3-Chlorophenyl Analog Methylaminoethyl Analog Fluoropyridinyl Analog
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~1.8 ~0.9 (polar due to fluorine)
Solubility Moderate in polar solvents Low in water Moderate High in aqueous buffers
Synthetic Accessibility Intermediate High (simple substitution) Intermediate Low (fluorine introduces complexity)

Research and Application Insights

  • Drug Discovery: The aminoethyl and methylaminoethyl variants are promising scaffolds for CNS drug development due to their balanced lipophilicity and hydrogen-bonding capacity .
  • Limitations : The hydrochloride salt derivative () requires refrigeration, indicating instability in its free base form .

生物活性

2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is a synthetic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.33 g/mol
  • CAS Number : 1016507-70-2

The compound's mechanism of action involves the inhibition of specific enzymes such as pyruvate dehydrogenase, which plays a crucial role in cellular metabolism. By modulating metabolic pathways, it may exert effects on cell proliferation and survival, particularly in cancer cells.

Antimicrobial Activity

Research indicates that 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione exhibits significant antimicrobial properties. In a study comparing various thiazolidine derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to established antibiotics like ampicillin and ketoconazole .

Microbial Strain Inhibition Zone (mm) Comparative Drug
Staphylococcus aureus20Ampicillin
Escherichia coli18Streptomycin
Candida albicans22Ketoconazole

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer cells. The results indicated that it can induce apoptosis (programmed cell death) and inhibit cell proliferation.

A specific study highlighted its effectiveness against MCF-7 (breast cancer) cells, where it reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment .

Study 1: Antimicrobial Efficacy

In a comprehensive evaluation of thiazolidine derivatives for their antimicrobial properties, the compound was synthesized and tested against a panel of pathogenic microorganisms. The results confirmed its potential as a dual antimicrobial/anti-inflammatory agent .

Study 2: Anticancer Potential

Another significant study focused on the compound's effect on colon cancer cell lines. The findings suggested that treatment with the compound led to a marked decrease in tumor growth in xenograft models in vivo, indicating its potential for therapeutic applications in oncology .

Safety Profile

Despite its promising biological activities, safety data indicate that the compound is harmful if swallowed (H302) and can cause skin irritation (H315). Thus, caution is advised when handling this chemical in laboratory settings.

常见问题

Basic: What are the optimal synthetic routes for 2-[3-(1-Aminoethyl)phenyl]-1λ⁶,2-thiazolidine-1,1-dione, and how can reaction parameters be systematically optimized?

Methodological Answer:
Synthesis typically involves condensation of precursors (e.g., aminoethylphenyl derivatives with thiazolidine-dione scaffolds) under controlled conditions. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection. To optimize, employ Design of Experiments (DoE) frameworks, such as factorial designs, to evaluate interactions between variables (e.g., temperature vs. solvent) and maximize yield . Response surface methodology (RSM) can further refine conditions for scalability .

Basic: What analytical techniques are most reliable for characterizing the structural purity of this compound?

Methodological Answer:
Combine NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and FT-IR to verify functional groups (e.g., sulfonyl groups at ~1350 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:
Develop a derivative library by modifying the phenyl or thiazolidine-dione moieties (e.g., halogenation, alkylation). Test analogs in in vitro assays (e.g., antimicrobial MIC assays, enzyme inhibition). Use multivariate regression analysis to correlate substituent properties (e.g., logP, Hammett constants) with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding to bacterial targets .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, incubation times) or impurities. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Perform batch-to-batch reproducibility tests and characterize impurities via LC-MS. Cross-reference with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: What computational strategies are effective for predicting molecular interactions of this compound with biological targets?

Methodological Answer:
Use molecular docking (AutoDock Vina, Schrödinger) to screen against target proteins (e.g., PPAR-γ for antidiabetic activity). Refine predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Validate with experimental data (e.g., ITC for binding constants). For novel targets, leverage homology modeling if crystal structures are unavailable .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:
Conduct accelerated stability studies (ICH Q1A guidelines) by exposing the compound to pH 3–10 buffers and temperatures (25–60°C). Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the sulfonyl group). Adjust storage conditions (e.g., -20°C, desiccated) and buffer formulations (e.g., citrate for acidic stability) to mitigate instability .

Advanced: What strategies are recommended for studying the compound’s reactivity in oxidative environments?

Methodological Answer:
Screen oxidizing agents (e.g., H₂O₂, mCPBA) under controlled conditions (e.g., inert atmosphere, RT vs. reflux). Track reaction progress via TLC/GC-MS. For mechanistic insights, employ EPR spectroscopy to detect radical intermediates or DFT calculations (Gaussian) to model transition states. Compare reactivity with analogous thiazolidine-dione derivatives .

Advanced: How can challenges in scaling up synthesis from lab to pilot scale be addressed?

Methodological Answer:
Optimize heat/mass transfer by transitioning from batch to flow chemistry (e.g., microreactors for exothermic steps). Use process analytical technology (PAT) like inline FT-IR for real-time monitoring. Address solubility issues with solvent swaps (e.g., ethanol for DMF) and implement crystallization protocols to enhance purity. Collaborate with chemical engineering frameworks (e.g., CRDC’s reaction fundamentals) for reactor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。